molecular formula C17H25BO4 B1400466 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane CAS No. 889865-38-7

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B1400466
CAS No.: 889865-38-7
M. Wt: 304.2 g/mol
InChI Key: ZIKLUMIQYINQLY-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound known for its versatile applications in various fields, particularly in organic synthesis. It is commonly used in Suzuki coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds.

Mechanism of Action

Target of Action

Boronic acids and their esters are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

Boronic acids and their esters, including this compound, are known to interact with their targets through the formation of covalent bonds, which can result in significant changes in the target molecules .

Biochemical Pathways

The compound is likely involved in the Suzuki–Miyaura cross-coupling reaction, a type of chemical reaction where a carbon-carbon bond is formed between a boronic acid (or ester) and an organic halide in the presence of a base and a palladium catalyst .

Pharmacokinetics

It’s known that the hydrolysis rate of phenylboronic pinacol esters, a class of compounds to which this molecule belongs, is influenced by the ph of the environment and the substituents in the aromatic ring . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be significantly affected by these factors.

Result of Action

The formation of carbon-carbon bonds through the suzuki–miyaura reaction can lead to the synthesis of a wide variety of organic compounds, which can have diverse effects depending on their structure and the context in which they are used .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by environmental factors such as pH and the presence of other molecules. For instance, the rate of hydrolysis of phenylboronic pinacol esters is known to be considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of bis(pinacolato)diboron with an appropriate phenol derivative under the influence of a base such as potassium carbonate. The reaction conditions usually require a solvent like toluene and elevated temperatures, often around 80-100°C, to ensure efficient conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for cost efficiency, yield, and purity. Continuous flow processes and the use of automated reactors can enhance scalability and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane primarily undergoes:

  • Coupling Reactions: Notably in Suzuki coupling, where it reacts with aryl halides.

  • Substitution Reactions: The tetrahydropyranyl group can be replaced under acidic conditions.

Common Reagents and Conditions

  • Suzuki Coupling: Palladium catalyst, base (e.g., NaOH, K2CO3), and a polar solvent (e.g., DMF, THF).

  • Substitution: Acids like hydrochloric acid or sulfuric acid.

Major Products

The major products depend on the reaction conditions but typically include biaryl compounds in coupling reactions and deprotected phenols in substitution reactions.

Scientific Research Applications

Chemistry

  • Organic Synthesis: Used extensively for synthesizing complex organic molecules.

  • Materials Science: In the creation of polymers and other advanced materials.

Biology and Medicine

  • Drug Development: Used in the synthesis of pharmaceutical compounds.

  • Bioconjugation: Facilitates the attachment of biological molecules to various substrates.

Industry

  • Fine Chemicals: Production of fine chemicals for various applications.

  • Electronics: In the synthesis of materials for electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,5,5-Tetramethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborolane

  • 4,4,5,5-Tetramethyl-2-(4-hydroxyphenyl)-1,3,2-dioxaborolane

  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane

Uniqueness

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane stands out due to the presence of the tetrahydropyranyl group, which provides additional stability and protection during reactions. This makes it particularly useful in complex synthetic routes where protecting groups are essential.

That covers the detailed aspects of this fascinating compound

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxan-2-yloxy)phenyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO4/c1-16(2)17(3,4)22-18(21-16)13-8-10-14(11-9-13)20-15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKLUMIQYINQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728604
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889865-38-7
Record name 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]oxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane

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